

Dihydrostreptomycin Sulfate: A Comprehensive Analysis of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dihydrostreptomycin (sulfate)*

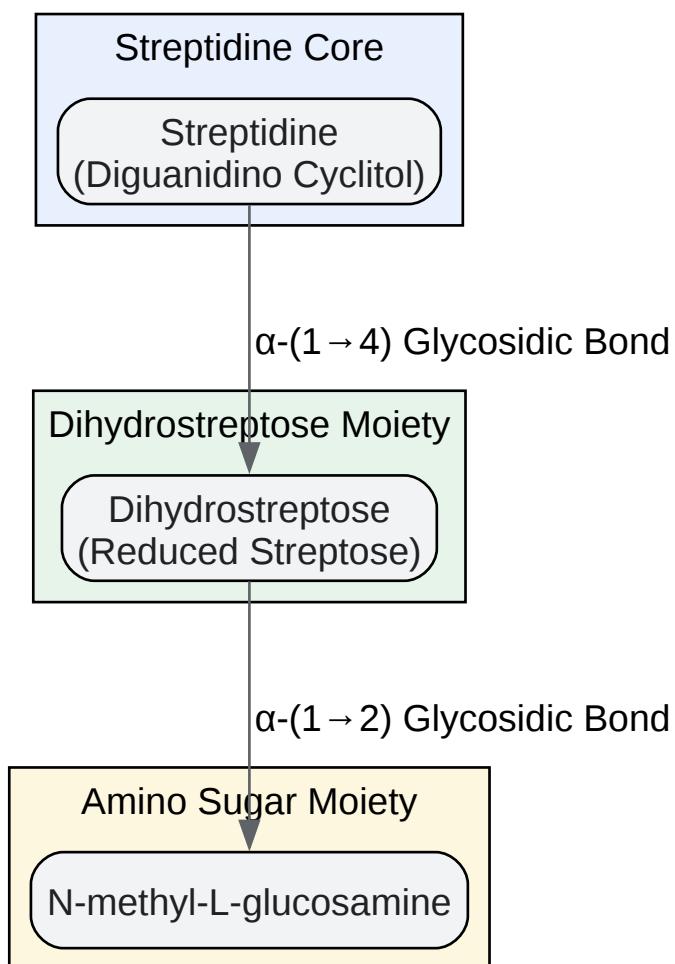
Cat. No.: *B10799811*

[Get Quote](#)

Introduction

Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic, derived from the fermentation product streptomycin.^{[1][2]} As a critical agent in both veterinary medicine and scientific research, it is renowned for its bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria, as well as *Mycobacterium* species.^{[3][4]} This guide provides an in-depth exploration of the core chemical properties, structure, and analytical methodologies pertinent to dihydrostreptomycin sulfate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary for its effective application, from experimental design to formulation. We will delve into its structural characteristics, physicochemical parameters, mechanism of action at a molecular level, and validated analytical protocols, offering insights grounded in established scientific principles.

Chemical Structure and Stereochemistry


Dihydrostreptomycin is structurally distinguished from its parent compound, streptomycin, by the reduction of the aldehyde group in the streptose moiety to a primary alcohol (a hydroxymethyl group).^[1] This seemingly minor modification has significant implications for its biological properties and stability. The molecule is composed of three key subunits linked by glycosidic bonds:

- Streptidine: A diguanidino-substituted cyclitol (1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane). The highly basic guanidinium groups are crucial for its interaction with the bacterial ribosome.
- L-Streptose: A branched-chain sugar, which in dihydrostreptomycin, has its C3' aldehyde reduced to a hydroxymethyl group.
- N-methyl-L-glucosamine: An amino sugar that is characteristic of this class of antibiotics.

The sulfate salt form, specifically the sesquisulfate, is the most common commercially available form, consisting of two molecules of dihydrostreptomycin associated with three molecules of sulfuric acid.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Structural Diagram

The complex stereochemistry of dihydrostreptomycin is critical to its biological function. The following diagram illustrates the connectivity of the three core components.

[Click to download full resolution via product page](#)

Caption: Molecular architecture of Dihydrostreptomycin.

Physicochemical Properties

The physical and chemical properties of dihydrostreptomycin sulfate dictate its behavior in solution, its formulation possibilities, and its handling requirements. It is typically supplied as a white to off-white crystalline powder or amorphous solid.^{[5][8]} The amorphous form is noted to be more hygroscopic and significantly more water-soluble than its crystalline counterpart.^[2]

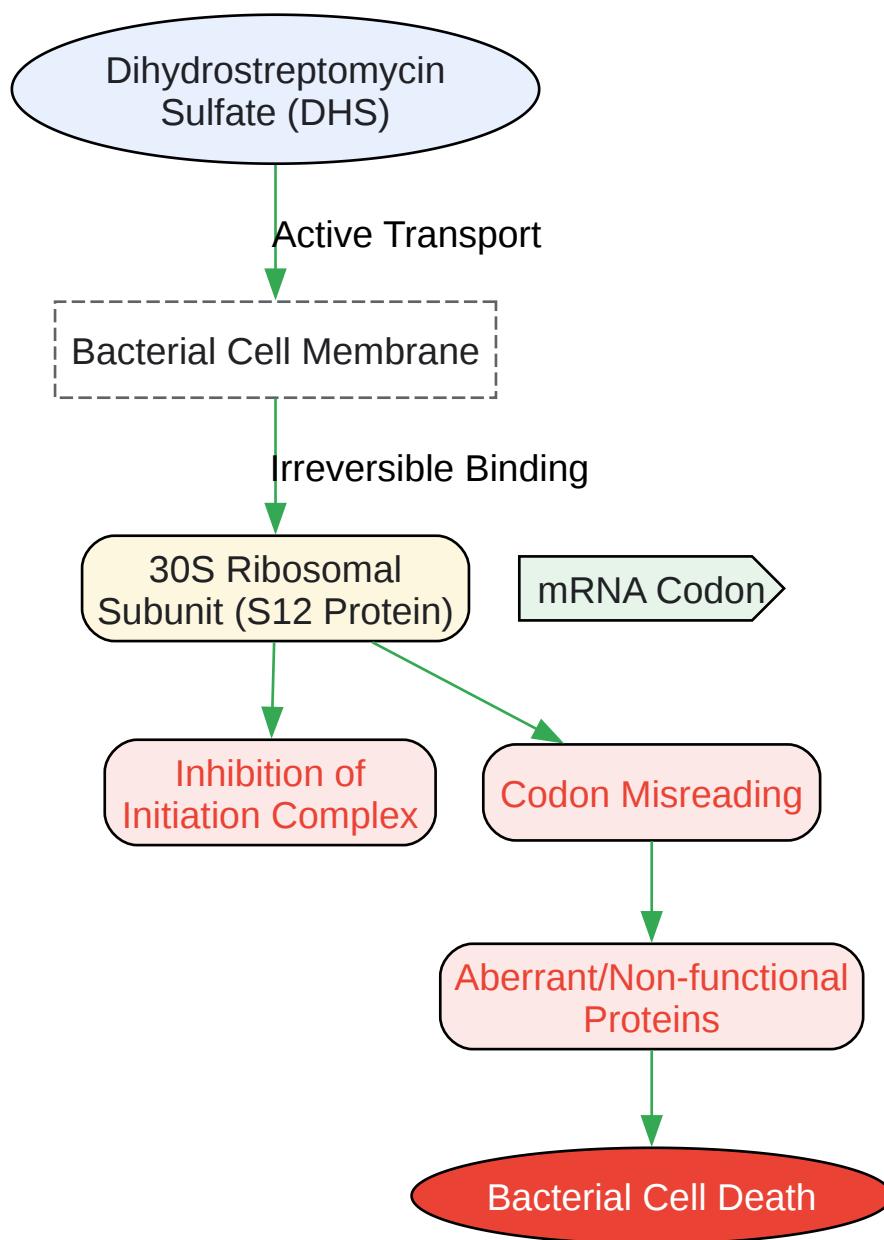
Key Property Summary

The following table summarizes the essential physicochemical data for dihydrostreptomycin sulfate.

Property	Value	Reference(s)
IUPAC Name	bis(2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine);sulfuric acid	[3]
CAS Number	5490-27-7	[5]
Molecular Formula	$(C_{21}H_{41}N_7O_{12})_2 \cdot 3H_2SO_4$ (sesquisulfate)	[5][6][9]
Molecular Weight	1461.42 g/mol	[5][6]
Appearance	White or almost white crystalline powder	[5]
Solubility	Water: Freely soluble (50-100 mg/mL) PBS (pH 7.2): 10 mg/mL DMSO: Insoluble	[5][6][8][10]
pH (200 mg/mL solution)	4.5 - 7.0	[11]
Optical Rotation	$[\alpha]^{25}_D: -88.5^\circ$ (c=1 in water)	[8]

Mechanism of Action: A Molecular Perspective

Dihydrostreptomycin sulfate exerts its bactericidal effect by disrupting protein synthesis, a hallmark of aminoglycoside antibiotics.[12] The process is initiated by the active transport of the molecule across the bacterial cell membrane.[1]


Causality of Action: The highly cationic nature of the molecule at physiological pH, due to its guanidinium and amino groups, is fundamental to its mechanism. This positive charge

facilitates an initial electrostatic interaction with the negatively charged bacterial cell surface, followed by energy-dependent transport into the cytoplasm.

Once inside the cell, the following events occur:

- Binding to the 30S Ribosomal Subunit: Dihydrostreptomycin binds irreversibly to a specific site on the 16S rRNA and the S12 protein of the 30S ribosomal subunit.[1][5]
- Inhibition of Initiation Complex: This binding interferes with the formation of the translation initiation complex, specifically the assembly of the 30S and 50S subunits to form the functional 70S ribosome.[5]
- mRNA Misreading: The binding event distorts the A-site (aminoacyl-tRNA binding site), leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain.[4]
- Protein Truncation and Cell Death: The synthesis of aberrant, non-functional, or truncated proteins disrupts essential cellular processes, compromises cell membrane integrity, and ultimately leads to bacterial cell death.[1][5]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

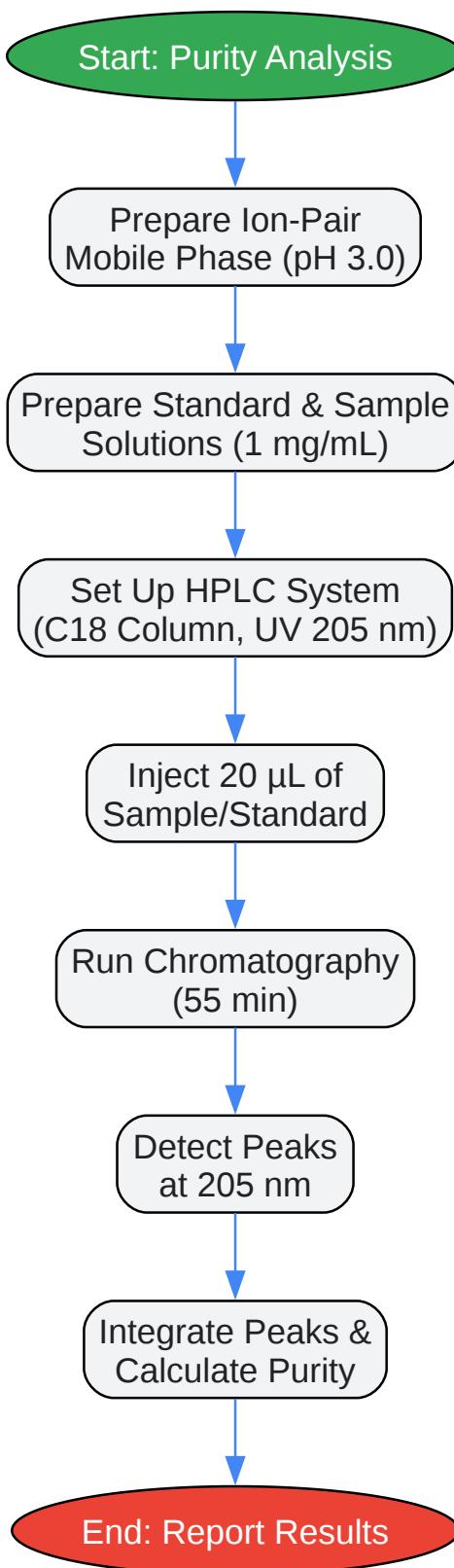
Caption: Mechanism of action of Dihydrostreptomycin.

Analytical Methodologies

Accurate quantification and purity assessment of dihydrostreptomycin sulfate are essential for quality control and research applications. While microbiological assays are traditional, High-Performance Liquid Chromatography (HPLC) offers superior specificity and precision.

HPLC Protocol for Purity Analysis

This protocol is based on an established ion-pair reversed-phase liquid chromatography method, which is highly effective for separating the polar, non-chromophoric dihydrostreptomycin from related substances.[13][14]


Expert Insight: Dihydrostreptomycin lacks a strong UV chromophore. Therefore, detection is performed at a low wavelength (205 nm) where the molecule exhibits some absorbance.[13] The use of an ion-pairing agent, such as sodium octanesulfonate, is critical. This agent forms a neutral complex with the positively charged analyte, allowing it to be retained and separated on a non-polar C18 reversed-phase column. The pH of the mobile phase is maintained at 3.0 to ensure the complete protonation of the guanidinium groups for consistent ion-pairing.[13][14]

Step-by-Step Protocol:

- Mobile Phase Preparation:
 - Accurately weigh and dissolve 4 g of sodium sulfate and 1.5 g of sodium octanesulfonate in approximately 800 mL of HPLC-grade water.[13][14]
 - Add 100 mL of acetonitrile and 50 mL of a 0.2 M phosphate buffer (pH adjusted to 3.0).[13][14]
 - Make up the final volume to 1 L with HPLC-grade water.
 - Filter through a 0.22 µm membrane filter and degas thoroughly.
- Standard and Sample Preparation:
 - Standard Solution: Prepare a stock solution of USP Dihydrostreptomycin Sulfate RS in the mobile phase to a final concentration of approximately 1.0 mg/mL.
 - Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.
- Chromatographic Conditions:
 - Column: Base-deactivated C18, 5 µm, 4.6 x 250 mm (or equivalent).

- Flow Rate: 1.0 mL/min.
- Detection: UV at 205 nm.[\[13\]](#)
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- Total Run Time: Approximately 55 minutes to allow for the elution of all related substances.
[\[13\]](#)
- Data Analysis:
 - Identify the main dihydrostreptomycin peak based on the retention time of the standard.
 - Calculate the percentage of impurities by area normalization, assuming a response factor of 1.0 for all related substances.

HPLC Workflow Diagram

[Click to download full resolution via product page](#)

Caption: HPLC workflow for Dihydrostreptomycin analysis.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and potency of dihydrostreptomycin sulfate.

Trustworthiness of Protocols: The recommended storage conditions are based on empirical stability data to prevent degradation. Dihydrostreptomycin sulfate is hygroscopic, and exposure to moisture should be minimized.^[8] It should be stored in tightly sealed containers.^[11]

- **Long-Term Storage:** For solid material, storage at -20°C is recommended, which provides stability for at least 4 years.^[10] Storage at 2-8°C is also acceptable.^{[4][5]}
- **Solution Stability:** Aqueous stock solutions should be freshly prepared. For short-term storage, they can be kept at 2-8°C for a few days. For longer-term storage, it is advisable to store aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Conclusion

Dihydrostreptomycin sulfate remains a compound of significant interest due to its potent antibacterial properties. A thorough understanding of its chemical structure—particularly the reduced aldehyde and the cationic guanidinium groups—is directly linked to its mechanism of action and its analytical challenges. The physicochemical properties, such as its high polarity and solubility, necessitate specific analytical approaches like ion-pair chromatography for accurate assessment. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers and developers can ensure the reliable and effective use of this important aminoglycoside antibiotic in their work.

References

- The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (n.d.). Dihydrostreptomycin Sulfate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Dihydrostreptomycin.
- PubChem. (n.d.). Dihydrostreptomycin sulphate. National Center for Biotechnology Information.
- Adams, E., Roets, E., & Hoogmartens, J. (1999). Liquid chromatographic analysis of dihydrostreptomycin sulfate. *Journal of Pharmaceutical and Biomedical Analysis*, 21(4), 715–

722.

- ElectronicsAndBooks. (n.d.). Liquid chromatographic analysis of dihydrostreptomycin sulfate.
- Request PDF. (n.d.). Liquid chromatographic analysis of dihydrostreptomycin sulfate.
- Google Patents. (n.d.). Preparation of crystalline dihydro-streptomycin sulfate.
- Google Patents. (n.d.). A kind of preparation method of dihydrostreptomycin sulfate.
- Scilit. (n.d.). Determination of streptomycin sulfate and dihydrostreptomycin sulfate by high-performance liquid chromatography.
- Yamasaki, T., Tsuchiya, T., & Umezawa, S. (1978). A synthesis of dihydrostreptomycin. The Journal of Antibiotics, 31(12), 1233–1237.
- NUCLEUS information resources. (n.d.). Determination of Streptomycin in Honey by means of LC/MS-MS.
- Drugbank. (n.d.). Dihydrostreptomycin sulfate | Drug Information, Uses, Side Effects, Chemistry.
- USP. (n.d.). Dihydrostreptomycin Sulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dihydrostreptomycin - Wikipedia [en.wikipedia.org]
- 2. Dihydrostreptomycin sulfate | 5490-27-7 [chemicalbook.com]
- 3. Dihydrostreptomycin Sulfate | C42H88N14O36S3 | CID 21653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. toku-e.com [toku-e.com]
- 6. abmole.com [abmole.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dihydrostreptomycin sulfate | 5490-27-7 [amp.chemicalbook.com]
- 9. store.usp.org [store.usp.org]
- 10. caymanchem.com [caymanchem.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. nbinno.com [nbinno.com]
- 13. Liquid chromatographic analysis of dihydrostreptomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dihydrostreptomycin Sulfate: A Comprehensive Analysis of its Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799811#dihydrostreptomycin-sulfate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com